3-Azidopyrazin-2-amine 3-Azidopyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 156331-25-8
VCID: VC16842780
InChI: InChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7)
SMILES:
Molecular Formula: C4H4N6
Molecular Weight: 136.12 g/mol

3-Azidopyrazin-2-amine

CAS No.: 156331-25-8

Cat. No.: VC16842780

Molecular Formula: C4H4N6

Molecular Weight: 136.12 g/mol

* For research use only. Not for human or veterinary use.

3-Azidopyrazin-2-amine - 156331-25-8

Specification

CAS No. 156331-25-8
Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
IUPAC Name 3-azidopyrazin-2-amine
Standard InChI InChI=1S/C4H4N6/c5-3-4(9-10-6)8-2-1-7-3/h1-2H,(H2,5,7)
Standard InChI Key ARAXRSDKOKBMSH-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C(=N1)N)N=[N+]=[N-]

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Azidopyrazin-2-amine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure features an azide group at position 3 and an amine group at position 2 (Figure 1). Computational studies using density functional theory (DFT) predict a planar geometry for the pyrazine core, with bond lengths and angles consistent with aromatic stabilization. The azide group adopts a linear configuration (N–N–N angle ≈ 180°), while the amine group participates in hydrogen bonding, as evidenced by its crystal packing behavior in related compounds .

Table 1: Key Physicochemical Properties of 3-Azidopyrazin-2-amine

PropertyValueSource
Molecular FormulaC₄H₄N₆
Molecular Weight136.12 g/mol
IUPAC Name3-azidopyrazin-2-amine
Canonical SMILESC1=CN=C(C(=N1)N)N=[N+]=[N-]
LogP (Partition Coefficient)1.49 (predicted)

Synthetic Routes and Reactivity

Synthesis Strategies

SubstrateReaction ConditionsYieldReference
3-Bromo-2,5-dimethylpyrazineNaN₃, DMF, 80°C, 12 hr78%
2-Amino-3-nitropyrazineH₂NNH₂, EtOH, reflux65%

Reactivity and Stability

Challenges and Future Directions

Current limitations include the lack of scalable synthesis methods and toxicological data. Future work should prioritize:

  • Process Optimization: Developing continuous-flow reactors to safely handle azide intermediates .

  • Biological Screening: Evaluating antimicrobial and anticancer activity in cell-based assays.

  • Computational Modeling: Using molecular dynamics to predict metabolic pathways and off-target effects .

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